Interferon receptor agonist

Signal Transduction IFNAR Pharmacology Kinase Phosphorylation

RO8191 is an imidazonaphthyridine small-molecule that functions as a direct, orally available agonist of the type I interferon (IFN) receptor subunit 2 (IFNAR2). Unlike most interferon receptor agonists, which typically include recombinant proteins or upstream immunostimulants, RO8191 directly binds the extracellular domain of IFNAR2 and induces IFN-stimulated gene (ISG) expression independently of IFNAR1.

Molecular Formula C12H22N4O2
Molecular Weight 254.33 g/mol
Cat. No. B2889169
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameInterferon receptor agonist
Molecular FormulaC12H22N4O2
Molecular Weight254.33 g/mol
Structural Identifiers
SMILESCCCCC(CO)NC1=NC(=NC=C1OC)NC
InChIInChI=1S/C12H22N4O2/c1-4-5-6-9(8-17)15-11-10(18-3)7-14-12(13-2)16-11/h7,9,17H,4-6,8H2,1-3H3,(H2,13,14,15,16)/t9-/m1/s1
InChIKeyMRKKUGDWODATMF-SECBINFHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Interferon Receptor Agonist RO8191: An Orally Bioavailable Small-Molecule IFNAR2 Agonist for Antiviral Research


RO8191 is an imidazonaphthyridine small-molecule that functions as a direct, orally available agonist of the type I interferon (IFN) receptor subunit 2 (IFNAR2) [1]. Unlike most interferon receptor agonists, which typically include recombinant proteins or upstream immunostimulants, RO8191 directly binds the extracellular domain of IFNAR2 and induces IFN-stimulated gene (ISG) expression independently of IFNAR1 [1]. This unique mechanism offers a chemically tractable, non-protein-based tool for dissecting IFN signaling pathways and developing antiviral therapeutics [1].

Why Recombinant IFNs or TLR Agonists Cannot Simply Substitute for a Direct Small-Molecule IFNAR2 Agonist like RO8191


Recombinant type I IFNs (e.g., IFN-α, IFN-β) signal through the IFNAR1/IFNAR2 heterodimeric complex, activating Tyk2 via IFNAR1 [1]. In contrast, RO8191 activates IFNAR2 homodimers in an IFNAR1-independent manner, entirely bypassing Tyk2 phosphorylation while eliciting a distinct, sustainable profile of JAK/STAT signaling [1]. Toll-like receptor (TLR) agonists, such as imiquimod, induce expression of endogenous IFNs, but are ineffective in cells lacking the IFN gene locus, whereas RO8191 retains full activity [1]. This divergence in receptor subunit engagement and downstream pharmacology makes functional interchangeability impossible and necessitates a targeted procurement strategy for experiments requiring direct, IFNAR1-independent pathway activation [1].

Quantitative Differentiation of RO8191: Head-to-Head Evidence Against IFN-α and TLR Agonists


Differential Activation of JAK/STAT Signaling: RO8191 vs. Type I and II IFNs

RO8191 exhibits a biased phosphorylation profile relative to reference cytokines. When compared to IFN-α, IFN-β, and IFN-γ, RO8191 acts as a much stronger agonist of STAT3 and JAK1 phosphorylation but is completely ineffective at inducing IFNAR1-dependent Tyk2 phosphorylation [1]. This creates a signaling output unattainable with native IFNs. This evidence was generated using immunoblotting of HCV replicon cells treated with concentrations equating to 50–5000 times the antiviral IC50 of each agent [1].

Signal Transduction IFNAR Pharmacology Kinase Phosphorylation

Functional Independence from Endogenous IFN Induction: RO8191 vs. Imiquimod

A key differentiator from widely-used TLR7 agonists is RO8191's independence from the host cell's ability to produce endogenous IFNs. In Vero cells, which lack the IFN gene locus, the TLR7 agonist imiquimod fails to induce ISRE activation, proving its mechanism relies on IFN induction [1]. In contrast, RO8191 and recombinant IFN-α both directly activate ISRE in the same cell line, indicating a direct, receptor-mediated mechanism that bypasses TLR signaling [1]. This functional assay clearly distinguishes direct IFN receptor agonists from IFN inducers.

Antiviral Assay Mechanism of Action Interferon Induction

Anti-HCV Replicon Potency and Dependence on Non-Canonical Pathway Components

RO8191 inhibits HCV replicon replication with an IC50 of 200 nM, comparable to the potency of clinical candidate DAAs in cell culture [1]. Crucially, siRNA-mediated gene silencing experiments reveal that, unlike IFN-α, the antiviral effect of RO8191 is dependent on JAK1 but is independent of Tyk2 [1][2]. Furthermore, RO8191's activity is dependent on STAT2 and IRF9, but not STAT1, in contrast to IFN-γ which has a different STAT dependency [2]. This creates a pathway-specific antiviral tool.

HCV Antiviral Activity siRNA Knockdown

Optimal Application Scenarios for RO8191 in Antiviral and IFN Signaling Research


Dissecting the IFNAR1-Independent, Tyk2-Independent Branch of Antiviral Immunity

For researchers aiming to isolate the contribution of the IFNAR2 subunit and downstream JAK1-dependent, Tyk2-independent signaling to antiviral defense, RO8191 is an indispensable tool [1]. As demonstrated in HCV replicon models, its unique dependency profile on JAK1, STAT2, and IRF9, but not Tyk2 or STAT1, allows for a clean dissection of this non-canonical pathway [1][2]. Use of recombinant IFN-α or IFN-β would confound results by co-activating the IFNAR1/Tyk2 axis.

Establishing Antiviral States in IFN-Incompetent Cellular Models

In cell lines with a deleted or silenced IFN gene locus (e.g., Vero cells), traditional TLR agonists like imiquimod fail to activate antiviral gene programs [1]. RO8191 circumvents this limitation by directly ligating IFNAR2, enabling the study of direct ISG-mediated antiviral immunity without interference from autocrine/paracrine IFN feedback loops [1].

Chemical Biology Control for Biased JAK/STAT Signal Transduction Studies

The strong, biased agonism of RO8191 toward STAT3 and JAK1 phosphorylation, coupled with the complete absence of Tyk2 activation, makes it a precise chemical probe for studying non-canonical STAT3 activity in the context of viral infection [1]. It can be used as a control alongside native ligands to segregate the transcriptional programs initiated by different receptor dimerization modes (IFNAR2 homodimer vs. IFNAR1/2 heterodimer).

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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